molecular formula C20H15NO4 B2569539 [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate CAS No. 953243-93-1

[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate

Cat. No.: B2569539
CAS No.: 953243-93-1
M. Wt: 333.343
InChI Key: PTIQSCPEMZGPKO-UHFFFAOYSA-N
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Description

[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate is a complex organic compound that features both oxazole and benzofuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate typically involves multi-step organic reactions. One common method is the van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC), aliphatic halides, and various aldehydes in ionic liquids. This method allows the preparation of 4,5-disubstituted oxazoles in high yields .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the van Leusen oxazole synthesis for large-scale operations. This includes the use of continuous flow reactors and recycling of ionic liquids to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Reduction: This involves the removal of oxygen or the addition of hydrogen atoms.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biology, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with various biological targets makes it a valuable tool in biochemical research.

Medicine

In medicine, this compound has potential therapeutic applications. It may be used in the development of new drugs for treating diseases such as cancer and infectious diseases.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its structural features make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate apart from similar compounds is its unique combination of oxazole and benzofuran moieties. This dual functionality allows it to interact with a broader range of molecular targets, making it more versatile in its applications.

Properties

IUPAC Name

[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO4/c1-13-6-8-14(9-7-13)18-11-16(21-25-18)12-23-20(22)19-10-15-4-2-3-5-17(15)24-19/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTIQSCPEMZGPKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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